2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

CCR1 antagonist chemokine receptor inflammation

2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone (CAS 1207054-46-3, MW 272.31 g·mol⁻¹, formula C₁₃H₁₆N₆O) is a synthetic heterocyclic small molecule comprising an unsubstituted 1H-pyrazole N-linked via an ethanone bridge to a 4-(pyrimidin-2-yl)piperazine moiety. The compound belongs to a broader scaffold class featuring a pyrazole–ethanone–piperazine–heteroaryl architecture that has been explored in multiple drug discovery programs, including CCR1 chemokine receptor antagonism and metabotropic glutamate receptor 5 (mGlu5) allosteric modulation.

Molecular Formula C13H16N6O
Molecular Weight 272.312
CAS No. 1207054-46-3
Cat. No. B2612329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone
CAS1207054-46-3
Molecular FormulaC13H16N6O
Molecular Weight272.312
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)CN3C=CC=N3
InChIInChI=1S/C13H16N6O/c20-12(11-19-6-2-5-16-19)17-7-9-18(10-8-17)13-14-3-1-4-15-13/h1-6H,7-11H2
InChIKeyBALWLYAGMSSTRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone (CAS 1207054-46-3): Structural Profile and Procurement Context


2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone (CAS 1207054-46-3, MW 272.31 g·mol⁻¹, formula C₁₃H₁₆N₆O) is a synthetic heterocyclic small molecule comprising an unsubstituted 1H-pyrazole N-linked via an ethanone bridge to a 4-(pyrimidin-2-yl)piperazine moiety [1]. The compound belongs to a broader scaffold class featuring a pyrazole–ethanone–piperazine–heteroaryl architecture that has been explored in multiple drug discovery programs, including CCR1 chemokine receptor antagonism and metabotropic glutamate receptor 5 (mGlu5) allosteric modulation [2]. Unlike its more elaborated congeners bearing additional substituents on the pyrazole or aryl rings, this compound represents the minimal, unadorned core of the scaffold, making it a strategic intermediate or reference probe for structure–activity relationship (SAR) studies.

Why 2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone Cannot Be Replaced by Generic or In-Class Analogs Without Risk of Divergent Activity


The pyrazole–piperazine–ethanone scaffold is highly sensitive to the identity of the terminal heteroaryl group attached to the piperazine nitrogen. In the CCR1 antagonist series, replacement of the N-phenyl substituent with an N-pyrimidin-2-yl group introduces two additional hydrogen-bond-accepting nitrogen atoms, altering both electronic distribution and the conformational preferences of the piperazine ring [1]. Similarly, in the mGlu5 positive allosteric modulator (PAM) patent family (US 8,822,464 B2), the presence of the 4-(pyrimidin-2-yl)piperazine motif is a conserved pharmacophoric element; its substitution with phenyl, benzyl, or pyridyl congeners leads to substantial shifts in allosteric potency and cooperativity [2]. Because the unsubstituted pyrazole core lacks the steric and lipophilic directing groups present in optimized leads, this compound serves as a critical baseline for deconvoluting the contribution of each substituent—a role that a substituted analog cannot fulfill. Procurement of a closely related but non-identical analog therefore risks introducing uncharacterized SAR perturbations that undermine the interpretability of screening or SAR campaigns.

Quantitative Differentiation Evidence for 2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone: Comparator-Based Activity and Structural Benchmarks


Scaffold Comparison: Pyrimidin-2-yl vs. Phenyl Piperazine in CCR1 Antagonist Activity

The parent scaffold 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone yielded a highly potent CCR1 antagonist (compound 14) with a CCR1 binding IC₅₀ of 4 nM, using [¹²⁵I]-CCL3 as the competitive ligand in human THP-1 cell membranes [1]. The target compound 2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone replaces the N-phenyl group with an N-pyrimidin-2-yl group. Although direct CCR1 binding data for the target compound have not been published, structure–activity relationship (SAR) analysis from the same series demonstrates that modification of the N-aryl/heteroaryl substituent on the piperazine profoundly affects potency, with small changes yielding >100-fold differences in IC₅₀ [1].

CCR1 antagonist chemokine receptor inflammation

mGlu5 Allosteric Modulator Scaffold: Structural Role of the 4-(Pyrimidin-2-yl)piperazine Motif

A directly analogous compound, 2-[5-ethyl-3-(4-fluoro-3-methylphenyl)pyrazol-1-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone (CAS 1439296-14-6), is disclosed in Boehringer Ingelheim patent US 8,822,464 B2 as a positive allosteric modulator (PAM) of the mGlu5 receptor [1]. That compound contains the identical 4-(pyrimidin-2-yl)piperazin-1-yl-ethanone core as the target compound, but differs by bearing 5-ethyl and 3-(4-fluoro-3-methylphenyl) substituents on the pyrazole ring. The target compound 2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is the unsubstituted pyrazole variant of this patented scaffold. In the mGlu5 PAM SAR disclosed in the patent family, the pyrimidin-2-yl group is a conserved pharmacophoric element; its removal or replacement with other heterocycles (e.g., pyridyl, pyrazinyl) abolished or markedly reduced allosteric modulatory activity [1].

mGlu5 positive allosteric modulator neuroscience

Physicochemical Differentiation: cLogP and Hydrogen-Bond Capacity vs. Phenyl-Piperazine Analog

Replacement of the N-phenyl group (present in the CCR1 antagonist scaffold) with an N-pyrimidin-2-yl group (present in the target compound) introduces two additional hydrogen-bond-accepting nitrogen atoms into the terminal ring system. Computationally, this substitution reduces the calculated partition coefficient (cLogP) by approximately 1.0–1.5 log units relative to the phenyl analog and increases the topological polar surface area (tPSA) by approximately 20–25 Ų [1]. These changes are consistent with improved aqueous solubility and reduced passive membrane permeability for the pyrimidin-2-yl compound relative to the phenyl congener. Experimental solubility and permeability data for the target compound have not been disclosed in peer-reviewed literature.

physicochemical properties drug-likeness solubility

Synthetic Accessibility: Distinct Intermediate Status vs. Fully Decorated Final Compounds

The target compound is a late-stage intermediate that can be elaborated at the pyrazole C-3, C-4, and C-5 positions via electrophilic aromatic substitution, directed metallation, or cross-coupling chemistry . In contrast, the fully substituted mGlu5 PAM analog (CAS 1439296-14-6) bearing 5-ethyl and 3-aryl substituents is a terminal compound unsuitable for further diversification at those positions. The presence of the unsubstituted pyrazole ring in the target compound enables regioselective functionalization, making it a preferred starting material for library synthesis where pyrazole substituent SAR is the primary objective.

medicinal chemistry building block parallel synthesis

Kinase Inhibitor Potential: In Silico Prediction and Structural Rationale

The compound has been evaluated in silico for potential kinase inhibitor activity, with computational docking studies suggesting binding to the ATP-binding pocket of several kinases implicated in the PI3K/AKT/mTOR signaling cascade [1]. The pyrimidine ring can engage the hinge region of kinases via bidentate hydrogen bonding, while the pyrazole and piperazine moieties occupy the ribose pocket and solvent-exposed region, respectively. No experimental kinase inhibition data (IC₅₀, Kd, or KinomeScan profiling) have been publicly reported for this specific compound.

kinase inhibition in silico screening oncology

Optimal Research and Procurement Application Scenarios for 2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone


CCR1 Antagonist Lead Optimization: Pyrimidine Pharmacophore Contribution Studies

In a CCR1 antagonist program, medicinal chemistry teams can deploy this compound as the unsubstituted pyrimidinyl-piperazine core reference to quantitatively isolate the binding contribution of the N-pyrimidin-2-yl group relative to the N-phenyl baseline (CCR1 IC₅₀ = 4 nM for the phenyl analog). Head-to-head radioligand displacement assays ([¹²⁵I]-CCL3, human THP-1 membranes) with matched pairs enable deconvolution of the hydrogen-bond and electronic effects contributed by the pyrimidine ring [1].

mGlu5 Allosteric Modulator SAR: Minimal Scaffold Reference Compound

The compound serves as the minimal pyrazole core for mGlu5 PAM SAR studies described in the Boehringer Ingelheim patent family (US 8,822,464 B2). Researchers can use it as a negative-control or reference probe in mGlu5 allosteric modulation assays ([³H]MPEP displacement or Ca²⁺ mobilization in CHO-TREx cells expressing human mGlu5), against which the activity gain conferred by pyrazole C-3 and C-5 substituents can be systematically measured [2].

Parallel Library Synthesis: Regioselective Pyrazole Functionalization Template

With three unsubstituted positions on the pyrazole ring, this compound is an ideal diversification template for parallel medicinal chemistry. C-4 bromination or iodination, followed by Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig cross-coupling, enables rapid generation of focused libraries while keeping the 4-(pyrimidin-2-yl)piperazine pharmacophore constant. The compound's commercial availability from multiple chemical suppliers (listed on MolPort and other aggregators) supports timely procurement for library production .

Kinase Profiling: Novel Chemotype Screening Against the Kinome

The compound's computationally predicted ability to engage the ATP-binding site of PI3K/AKT/mTOR pathway kinases makes it a candidate for broad kinome profiling (e.g., KinomeScan or DiscoverX panels). Its linker-separated pyrazole–pyrimidine topology distinguishes it from fused pyrazolo[1,5-a]pyrimidine kinase inhibitors (e.g., JAK2 inhibitors in the PDB 4HGE series), offering the potential to uncover a novel kinase selectivity fingerprint. Procurement for experimental screening is warranted in academic or industrial kinase inhibitor discovery programs seeking new chemical starting points [3].

Quote Request

Request a Quote for 2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.